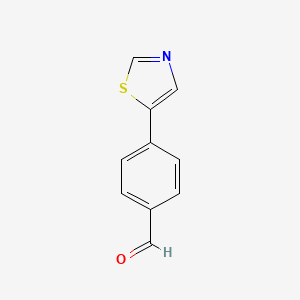
4-(1,3-Thiazol-5-yl)benzaldehyd
Übersicht
Beschreibung
4-(1,3-Thiazol-5-yl)benzaldehyde is an organic compound that features a thiazole ring attached to a benzaldehyde moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Wissenschaftliche Forschungsanwendungen
4-(1,3-Thiazol-5-yl)benzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including dna and topoisomerase ii . These targets play crucial roles in cellular processes such as replication, transcription, and cell division .
Mode of Action
Some thiazole derivatives, such as voreloxin, have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 4-(1,3-Thiazol-5-yl)benzaldehyde may have a similar mode of action.
Biochemical Pathways
Given the potential interaction with dna and topoisomerase ii, it is likely that this compound affects pathways related to dna replication and cell division .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the bioavailability of 4-(1,3-Thiazol-5-yl)benzaldehyde may be influenced by these properties.
Result of Action
Based on the potential interaction with dna and topoisomerase ii, it is plausible that this compound could induce dna double-strand breaks, leading to cell cycle arrest and cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-5-yl)benzaldehyde typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with benzaldehyde under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a catalyst such as iodine or phosphorus pentasulfide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 4-(1,3-Thiazol-5-yl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1,3-Thiazol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed:
Oxidation: 4-(1,3-Thiazol-5-yl)benzoic acid.
Reduction: 4-(1,3-Thiazol-5-yl)benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Thiazole: A basic heterocyclic compound with a similar structure but without the benzaldehyde moiety.
Benzothiazole: A fused ring system containing both benzene and thiazole rings.
Thiazolidine: A saturated five-membered ring containing sulfur and nitrogen atoms.
Uniqueness: 4-(1,3-Thiazol-5-yl)benzaldehyde is unique due to the presence of both the thiazole ring and the benzaldehyde group, which confer distinct chemical reactivity and biological activity. The combination of these two functional groups allows for versatile applications in various fields of research and industry .
Eigenschaften
IUPAC Name |
4-(1,3-thiazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJJCWOMBAKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)
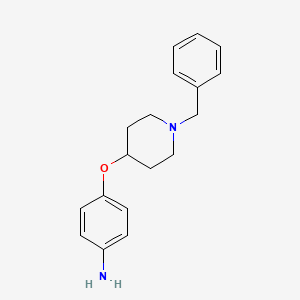
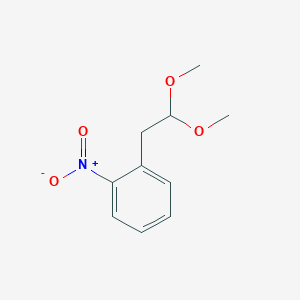

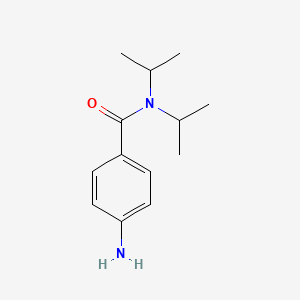
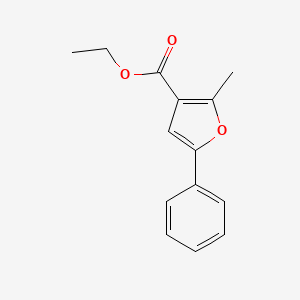
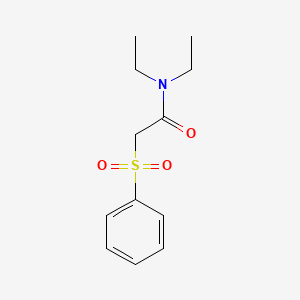
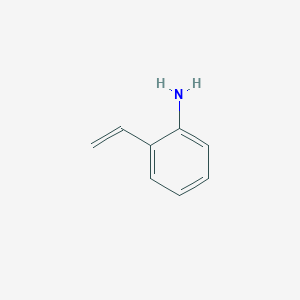

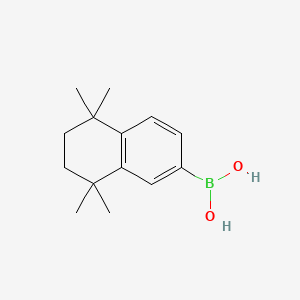
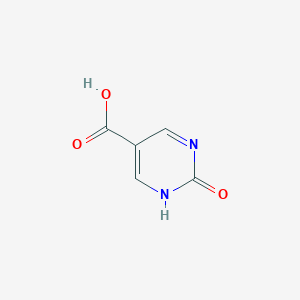
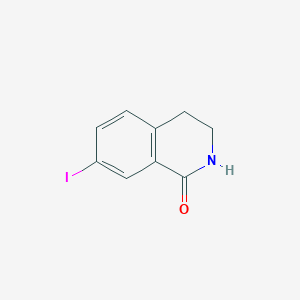
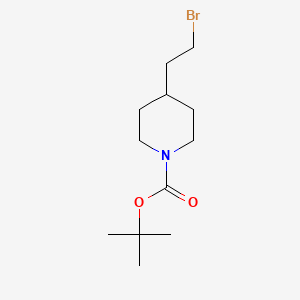
![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)
